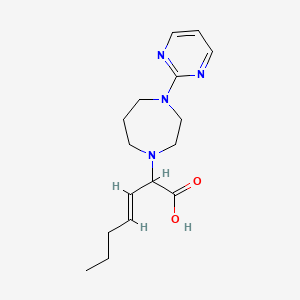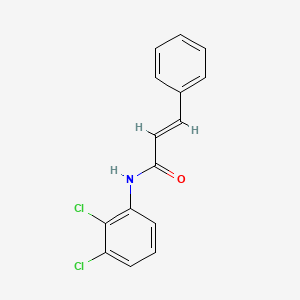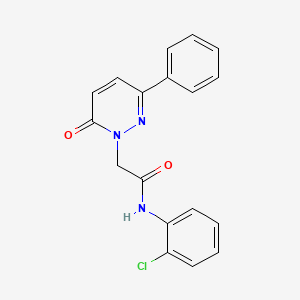
(3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid, also known as LY293558, is a compound that belongs to the family of glutamate receptor antagonists. This compound has been widely studied due to its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
(3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, this compound can reduce the excitotoxicity and oxidative stress that can lead to neuronal damage and death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can reduce the production of reactive oxygen species and inhibit the activation of pro-inflammatory cytokines, which can contribute to the progression of neurodegenerative diseases. This compound can also increase the production of brain-derived neurotrophic factor (BDNF), which is essential for the survival and function of neurons.
実験室実験の利点と制限
One advantage of using (3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid in lab experiments is that it has a high affinity for the NMDA receptor and can selectively block its activity. This compound is also relatively stable and can be easily synthesized in the lab. However, one limitation is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for the study of (3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid. One direction is to investigate its potential therapeutic applications in the treatment of other neurological disorders, such as traumatic brain injury and stroke. Another direction is to explore its effects on synaptic plasticity and learning and memory processes. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
合成法
The synthesis of (3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid involves the reaction of 4-(2-aminoethyl)pyrimidine with 3-bromohex-3-enoic acid in the presence of a base. The reaction yields the desired product, which can be purified using column chromatography.
科学的研究の応用
(3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects and can prevent the degeneration of neurons in the brain.
特性
IUPAC Name |
(E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-2-3-4-7-14(15(21)22)19-10-6-11-20(13-12-19)16-17-8-5-9-18-16/h4-5,7-9,14H,2-3,6,10-13H2,1H3,(H,21,22)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGVOZSYMVACK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(C(=O)O)N1CCCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(C(=O)O)N1CCCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR*,6aR*)-2-allyl-5-(5-isopropyl-2-methyl-3-furoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5687530.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5687549.png)
![5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5687557.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5687565.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)
![ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate](/img/structure/B5687576.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B5687582.png)
![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)

![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)